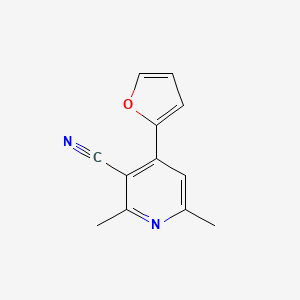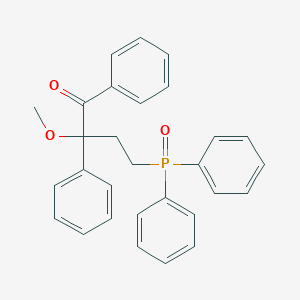
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate precursors under controlled conditions. One common method is the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in catalysis and coordination chemistry. The pathways involved include the formation of stable complexes and the facilitation of electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the methoxy and butanone groups.
Diphenylphosphine oxide: Similar but without the additional phenyl and methoxy groups.
4-Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is unique due to its combination of a diphenylphosphoryl group with a methoxy and butanone moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of stable complexes and its use as a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
22950-51-2 |
|---|---|
Formule moléculaire |
C29H27O3P |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-2-methoxy-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C29H27O3P/c1-32-29(25-16-8-3-9-17-25,28(30)24-14-6-2-7-15-24)22-23-33(31,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
Clé InChI |
OIVDQKVHFRFEEQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
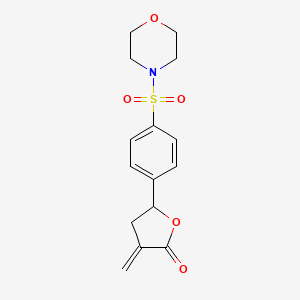
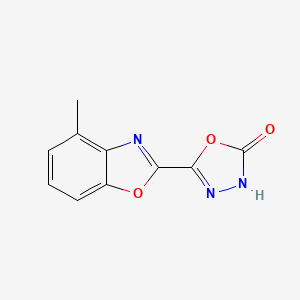
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
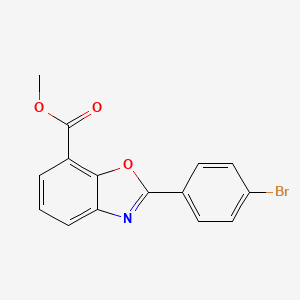

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)

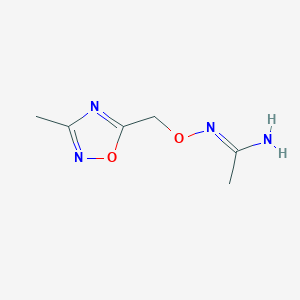
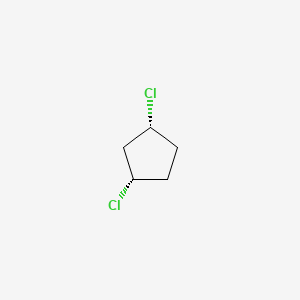
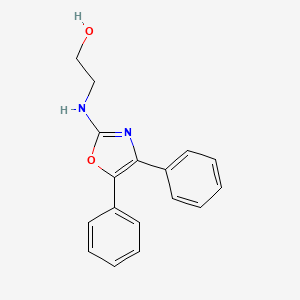
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
